molecular formula C6H12N2O2 B15082009 n,n'-Ethane-1,2-diylbis(n-methylformamide) CAS No. 6632-41-3

n,n'-Ethane-1,2-diylbis(n-methylformamide)

Cat. No.: B15082009
CAS No.: 6632-41-3
M. Wt: 144.17 g/mol
InChI Key: VRNZHZHNUUGILQ-UHFFFAOYSA-N
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Description

Context and Significance within Diamide (B1670390) Chemistry and Organic Synthesis

Diamides, compounds containing two amide functional groups, are a cornerstone of organic and medicinal chemistry. They are integral components of numerous natural products, pharmaceuticals, and polymers. The significance of N,N'-Ethane-1,2-diylbis(N-methylformamide) within this broad class stems from its specific N-methylation. Unlike primary or secondary diamides, the tertiary nature of its amide groups prevents the formation of intermolecular hydrogen bonds at the nitrogen atoms, which can influence its solubility, reactivity, and conformational preferences.

In the realm of organic synthesis, the formylation of diamines is a fundamental transformation. While the direct synthesis of the related primary diamide, N,N'-(ethane-1,2-diyl)diformamide, has been reported through the formylation of ethylenediamine (B42938), the preparation of N,N'-Ethane-1,2-diylbis(N-methylformamide) would logically proceed via the formylation of N,N'-dimethylethylenediamine. scispace.com Various methods for the N-formylation of primary and secondary amines are well-established, utilizing reagents such as formic acid or acetic formic anhydride. researchgate.netnih.gov The successful application of these methods to N,N'-dimethylethylenediamine would provide a direct route to this intriguing diamide.

Research Trajectories and Academic Relevance of the Compound

The academic relevance of N,N'-Ethane-1,2-diylbis(N-methylformamide) is multifaceted, with promising research trajectories emerging. A primary area of interest lies in its potential application as a bidentate ligand in coordination chemistry. The two carbonyl oxygen atoms and the two tertiary nitrogen atoms offer multiple potential coordination sites for metal ions. The flexible ethane (B1197151) bridge allows the molecule to adopt various conformations, potentially enabling the formation of stable chelate rings with a range of metal centers. The study of such coordination complexes is crucial for the development of new catalysts, materials with interesting magnetic or optical properties, and models for understanding biological systems.

Furthermore, the conformational landscape of N,N'-Ethane-1,2-diylbis(N-methylformamide) itself presents a compelling area for theoretical and computational studies. The rotation around the C-N amide bonds and the C-C single bond of the ethylene (B1197577) linker can give rise to a variety of conformers with different energies and properties. Understanding these conformational preferences is key to predicting its behavior in different chemical environments and its suitability for specific applications. Theoretical studies on simpler amides like N-methylformamide have provided valuable insights into the stability of different conformers, which can serve as a basis for investigating this more complex diamide. researchgate.net

Scope and Structure of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of N,N'-Ethane-1,2-diylbis(N-methylformamide), based on the available chemical literature and databases. The content is structured to guide the reader through the fundamental aspects of the compound, from its chemical identity to its potential role in advancing chemical research. The subsequent sections will delve into the specifics of its synthesis, structural properties, and potential applications, while strictly adhering to the outlined topics and excluding any information outside this defined scope. It is important to note that while the compound is commercially available for research purposes, comprehensive analytical data is not always provided by suppliers, highlighting the need for further academic investigation.

Interactive Data Table: Chemical Identity of N,N'-Ethane-1,2-diylbis(N-methylformamide)

PropertyValue
IUPAC Name N,N'-(ethane-1,2-diyl)bis(N-methylformamide)
Chemical Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS Number 6632-41-3
Canonical SMILES CN(CC(=O)[H])CCN(C)C(=O)[H]
Physical Description Predicted to be a liquid or low-melting solid
Boiling Point 365.4 °C at 760 mmHg (Predicted)
Density 1.054 g/cm³ (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6632-41-3

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-[2-[formyl(methyl)amino]ethyl]-N-methylformamide

InChI

InChI=1S/C6H12N2O2/c1-7(5-9)3-4-8(2)6-10/h5-6H,3-4H2,1-2H3

InChI Key

VRNZHZHNUUGILQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C=O)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Ethane 1,2 Diyl Bis N Methylformamide

Catalytic Dehydrogenative Condensation Routes

Catalytic dehydrogenative condensation, particularly the coupling of amines with methanol (B129727), represents an atom-economical and environmentally benign route to form amides. researchgate.netrsc.org This approach generates hydrogen gas (H₂) as the sole byproduct, avoiding the formation of stoichiometric waste associated with conventional amide synthesis. rsc.orgelsevierpure.com

Non-Noble Metal Catalysis for Amide Formation: Focus on Manganese-Catalyzed Systems

The use of earth-abundant and non-noble metals as catalysts is a key goal in sustainable chemistry. Manganese, in particular, has emerged as a promising candidate for catalyzing the dehydrogenative coupling of amines and methanol to produce formamides. researchgate.netresearchgate.net Novel manganese pincer complexes have been developed that effectively catalyze this transformation under relatively mild conditions without the need for additives or hydrogen acceptors. researchgate.net The Mn-catalyzed dehydrogenative coupling of methanol and N,N'-dimethylethylenediamine to form N,N'-(ethane-1,2-diyl)bis(N-methylformamide) is a component of a hydrogen storage system with a theoretical hydrogen capacity of 5.3 wt%. researchgate.net

The efficiency of dehydrogenative coupling is highly dependent on reaction parameters. Optimization studies are crucial for maximizing product yields and reaction rates. researchgate.netresearchgate.net For manganese-catalyzed systems, factors such as the choice of base, solvent, and temperature are critical. For instance, in related ruthenium-catalyzed systems, the base has been shown to be essential for the catalysis to occur, with different bases like potassium tert-butoxide (tBuOK) and potassium hydroxide (B78521) (KOH) affecting conversion and yield. nih.gov

Mechanistic investigations, supported by intermediate observation and Density Functional Theory (DFT) calculations, provide insight into the reaction pathway. researchgate.net The proposed mechanism for dehydrogenative amide synthesis typically involves several key steps:

Alcohol Dehydrogenation: The metal catalyst first facilitates the dehydrogenation of the alcohol (e.g., methanol) to form an aldehyde (formaldehyde). researchgate.net

Hemiaminal Formation: The amine then reacts with the in-situ generated aldehyde to form a hemiaminal intermediate. acs.orgfrontiersin.org

Hemiaminal Dehydrogenation: The catalyst then promotes the dehydrogenation of the hemiaminal intermediate to yield the final amide product and a second molecule of H₂. nih.gov

Table 1: Illustrative Optimization of Reaction Conditions for Dehydrogenative Amide Synthesis (Based on a model Ru-catalyzed system)

Entry Catalyst Base Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
1 Ru-PNNH tBuOK Diethyl Ether 34.6 (reflux) 22 >95 92
2 Ru-PNNH tBuOK MTBE 55.2 (reflux) 12 >95 93
3 Ru-PNNH KOH Diethyl Ether 34.6 (reflux) 24 85 78
4 Ru-PNNH None Diethyl Ether 34.6 (reflux) 24 0 0

Data is hypothetical and based on trends reported for related systems for illustrative purposes. nih.govacs.org

The applicability of a synthetic method is determined by its substrate scope and selectivity. Catalytic dehydrogenative systems have been shown to be effective for a range of primary and secondary amines coupling with various alcohols. acs.orgelsevierpure.com For bis-amide synthesis, diamines like N,N'-dimethylethylenediamine are used. researchgate.net

A significant challenge in these reactions is controlling selectivity. The hemiaminal intermediate can potentially undergo dehydration to form an imine, which could then be hydrogenated to a secondary amine, or it can dehydrogenate to the desired amide. nih.gov Catalyst design plays a crucial role in directing the reaction toward amide formation. DFT calculations have shown that for certain ruthenium pincer complexes, the dehydrogenation of the hemiaminal to the primary amide is energetically more favorable than its dehydration to an imine, thus explaining the high selectivity observed. nih.gov

Table 2: Substrate Scope for a Model Dehydrogenative Amide Synthesis (Ruthenium-Catalyzed)

Entry Amine Alcohol Product Yield (%)
1 1-Heptylamine 1-Hexanol N-heptylhexanamide 92
2 Benzylamine 1-Hexanol N-benzylhexanamide 95
3 1-Heptylamine Benzyl alcohol N-heptylbenzamide 91
4 Morpholine 1-Hexanol N-hexanoylmorpholine 94

Data sourced from related studies on mono-amide synthesis to illustrate general substrate compatibility. acs.orgelsevierpure.com

Exploration of Alternative Transition Metal Catalysts in Bis-Amide Synthesis

While manganese systems are promising, other transition metals have also been explored for dehydrogenative amide and bis-amide synthesis. rsc.orgresearchgate.net Ruthenium-based pincer complexes are particularly well-studied and have demonstrated high efficiency, even at near-ambient temperatures. nih.govacs.orgelsevierpure.com Iron, another earth-abundant metal, has also been successfully used to catalyze the dehydrogenative coupling of methanol with primary amines to form symmetric ureas, a reaction that proceeds via a formamide (B127407) intermediate. researchgate.net The development of catalysts based on various transition metals provides a broader toolkit for chemists to choose from, depending on the specific requirements of the synthesis, such as cost, reactivity, and functional group tolerance. acs.org

Other Synthetic Approaches to N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) and Related Formamides

Beyond dehydrogenative coupling, other synthetic strategies can be employed for the synthesis and derivatization of formamides.

Amination Reactions in Formamide Derivatization

Amination reactions are a fundamental method for forming C-N bonds and can be applied to the synthesis of formamide derivatives. nih.gov This can involve the reaction of an amine with a suitable formylating agent. An unexpected synthesis of N,N'-(ethane-1,2-diyl)diformamide was reported during a solvothermal reaction involving ethylenediamine (B42938) and N,N'-dimethylformamide (DMF), where DMF served as the formylating agent, catalyzed by Cd²⁺ at high temperatures. bas.bg

More broadly, derivatization reactions are employed to modify molecules, and various methods exist for coupling amines to other functional groups. researchgate.netthermofisher.com For instance, direct amination of alcohols can be achieved using transition metals or Lewis acids. nih.gov In the context of creating N-methylformamides, a multi-step process can be envisioned where a diamine is first formylated and then subsequently N-methylated. Alternatively, a pre-methylated diamine can undergo a formylation reaction. The choice of strategy depends on the availability of starting materials and the desired reaction efficiency. youtube.comnih.gov

Radical Chain Reactions for Amide Bond Formation

The formation of amide bonds is a cornerstone of organic synthesis. While traditionally dominated by two-electron (ionic) pathways, radical-mediated approaches have emerged as powerful alternatives, often proceeding under mild conditions. nih.gov These reactions typically involve initiation, propagation, and termination steps. globethesis.com Although a specific radical-based synthesis for N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) has not been extensively documented, a plausible pathway can be conceptualized based on established principles of radical chemistry, such as visible-light photoredox catalysis. nih.gov

A hypothetical radical chain process for the formation of the diamide (B1670390) could involve the generation of a carbamoyl (B1232498) radical from a suitable precursor. For instance, Melchiorre's group developed a method using 4-acyl-1,4-dihydropyridines as bench-stable carbamoyl radical precursors. nih.gov Applying this concept, a precursor for the N-methylformamide moiety could be generated.

The proposed radical chain mechanism could proceed as follows:

Initiation: A photocatalyst, upon irradiation with visible light, would initiate the formation of a key radical species.

Propagation:

An N-methylformyl radical is generated from a suitable precursor.

This radical then adds to a molecule of N,N'-dimethylethylenediamine. This step would likely be designed as an intermolecular reaction. To achieve the bis-amide, the reaction would need to be carried out with appropriate stoichiometry, likely a 2:1 ratio of the formyl radical precursor to the diamine.

A hydrogen atom transfer from an intermediate radical species to a hydrogen donor would yield the first amide bond and regenerate a radical to continue the chain.

The process would be repeated on the second amino group of the ethylenediamine backbone to form the final bis-amide product.

Termination: The reaction is terminated by the combination of any two radical species in the reaction mixture.

A critical aspect of radical reactions is the potential for side reactions. However, the high efficiency and selectivity of modern photoredox-catalyzed reactions suggest that such a synthetic route could be viable under carefully controlled conditions. nih.gov The use of visible light as an energy source also aligns with the principles of green chemistry, offering a more sustainable approach compared to traditional heating methods. nih.gov

Process Optimization and Yield Enhancement in Amide Synthesis Research

Optimizing reaction conditions to maximize yield and minimize waste is a crucial aspect of modern chemical synthesis. For the preparation of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide), several strategies for process optimization and yield enhancement can be considered, drawing from research on the synthesis of related diamides and N-formylation reactions.

One promising approach involves the use of heterogeneous Lewis acid catalysts for the direct amidation of dicarboxylic acids with amines. A study on the synthesis of various diamides demonstrated the high catalytic activity of niobium pentoxide (Nb2O5). acs.orgnih.gov This catalyst is water- and base-tolerant, making it particularly effective for amidation reactions where water is a byproduct. acs.orgnih.gov The reusability of the catalyst further enhances the sustainability of the process. acs.orgnih.gov

To illustrate the effectiveness of different catalysts, a comparative study was conducted for the reaction of succinic acid with n-octylamine. The results are summarized in the table below.

CatalystYield (%)
Nb2O595
ZrO285
TiO270
Al2O360
No CatalystTrace

Data sourced from research on Nb2O5 catalyzed diamide synthesis. acs.orgnih.gov

The data clearly indicates the superior performance of Nb2O5 in this type of transformation. The calcination temperature of the Nb2O5 catalyst was also found to be a critical parameter for its activity, with 500 °C being optimal. acs.orgnih.gov

Another key area for optimization is the N-formylation step. The synthesis of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) involves the formylation of the secondary amine, N,N'-dimethylethylenediamine. Research into the N-formylation of secondary amines has explored various catalytic systems. For instance, bimetallic AuPd–Fe3O4 nanoparticles have been reported as an efficient catalyst for the N-formylation of secondary amines at room temperature, using methanol as the formyl source and oxygen as an external oxidant. nih.gov The magnetic Fe3O4 support allows for easy recovery and recycling of the catalyst. nih.gov

A study on the catalytic N-formylation of various secondary amines using AuPd–Fe3O4 nanoparticles demonstrated high yields under mild conditions.

Amine SubstrateYield (%)
Dibenzylamine95
N-Methylaniline92
Piperidine98
Morpholine99

Illustrative data based on findings for catalytic N-formylation of secondary amines. nih.gov

Mechanistic Investigations and Reactivity Profiles of N,n Ethane 1,2 Diyl Bis N Methylformamide

Reversible Hydrogenation and Dehydrogenation Mechanisms in Energy Storage Systems

The reversible hydrogen storage cycle involving formamide (B127407) derivatives is a two-step process. nih.gov In the case of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide), the cycle would involve its interconversion with the corresponding diamine, N,N'-dimethylethylenediamine.

Hydrogen Release (Dehydrogenation): The process begins with the hydrolysis of the formamide groups. Each N-methylformamide moiety reacts with water to produce formic acid and the corresponding amine function. nih.gov For N,N'-(Ethane-1,2-diyl)bis(N-methylformamide), this initial step would yield formic acid and N,N'-dimethylethylenediamine. Subsequently, the formic acid undergoes catalytic decomposition to release hydrogen (H₂) and carbon dioxide (CO₂). nih.gov The presence of the amine generated in situ is crucial as it captures the CO₂ byproduct. nih.gov This entire dehydrogenation process can be performed in a single device, often using catalysts like well-defined iron complexes in an aqueous solution, with typical conditions being 90°C for 16 hours. nih.gov

Hydrogen Uptake (Hydrogenation): The reverse process, or hydrogen storage, involves the hydrogenation of the mixture of the amine and the captured CO₂ (or its equivalent) to regenerate the formamide. This step is typically carried out in the same reactor after the hydrogen release, by charging the system with H₂ gas (e.g., 60 bar) and heating it (e.g., 90°C). nih.gov This allows for multiple hydrogen storage-release cycles to be performed without the need to reload the hydrogen storage material or catalyst. nih.gov

While specific kinetic and thermodynamic data for the interconversion of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) and N,N'-dimethylethylenediamine are not detailed in the provided research, the feasibility of the cycle is demonstrated through repeated cycling experiments on related formamide systems. nih.gov Studies on systems like N-formylmorpholine have shown that ten H₂ storage-release cycles can be successfully performed over 20 days, indicating the robustness of the underlying amide-amine interconversion chemistry. nih.gov The efficiency and rates of these reactions are highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure. nih.gov

Degradation Pathways and Environmental Fate Studies

The environmental fate of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) is largely determined by its atmospheric reactivity, particularly with photochemically generated radicals. Detailed studies on the closely related compound N-methylformamide (MF) provide significant insight into the expected degradation pathways. nih.govresearchgate.net

The primary removal process for formamides in the atmosphere is initiated by reactions with hydroxyl (OH) radicals. nih.govnih.gov Theoretical and experimental studies on N-methylformamide show that the reaction proceeds via hydrogen abstraction from either the methyl (-CH₃) group or the formyl (-CHO) group. researchgate.net H-abstraction from the N-H group is considered insignificant under atmospheric conditions. researchgate.net

The reaction rate is temperature-dependent. For the reaction of OH radicals with N-methylformamide (MF), the rate coefficient shows a negative temperature dependence. nih.gov

Table 1: Reaction Rate Coefficient for N-methylformamide with OH Radicals

Temperature Range (K) Pressure Range (mbar) Rate Coefficient Expression (kOH+MF) Reference

This interactive table summarizes the experimentally determined rate coefficient for the reaction of OH radicals with N-methylformamide.

Following the initial H-abstraction by OH radicals, the resulting alkyl or formyl radicals react further with atmospheric oxygen (O₂), leading to a cascade of reactions that form various stable products. researchgate.net Smog-chamber photo-oxidation experiments on N-methylformamide have identified several primary products. nih.govresearchgate.net

Abstraction from the formyl group, followed by reaction with O₂, leads to the formation of methylisocyanate (CH₃NCO) as the major product. nih.govresearchgate.net Abstraction from the methyl group results almost exclusively in the formation of N-formylformamide ((CHO)₂NH). nih.govresearchgate.net Other minor products, whose yields depend on the concentration of nitrogen oxides (NOₓ), include methanimine (B1209239) (CH₂=NH) and N-methylnitramine (CH₃NHNO₂). nih.govresearchgate.net

Table 2: Primary Products from N-methylformamide Photo-oxidation

Product Chemical Formula Yield (%) Reference
Methylisocyanate CH₃NCO 65% nih.govresearchgate.net
N-formylformamide (CHO)₂NH 16% nih.govresearchgate.net
Methanimine CH₂=NH NOₓ-dependent nih.govresearchgate.net

This interactive table displays the major products and their respective yields from the atmospheric photo-oxidation of N-methylformamide.

Quantum chemical calculations have been employed to support the experimentally observed degradation mechanisms. nih.govresearchgate.net For N-methylformamide, calculations using high-level theories (CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ) show satisfactory agreement with experimental results regarding rate coefficients and initial branching ratios for H-abstraction. nih.govrsc.org These theoretical models confirm the dominance of H-abstraction from the methyl and formyl groups. researchgate.net

The atmospheric lifetime of a compound with respect to reaction with OH radicals can be estimated using the calculated rate coefficient. The lifetime (τ) is the inverse of the product of the rate coefficient (kOH) and the average atmospheric concentration of OH radicals ([OH]).

Assuming a typical global average 24-hour OH radical concentration of 1.0 x 10⁶ molecules cm⁻³, the atmospheric lifetime of N-methylformamide can be calculated. Using the rate constant at 298 K derived from the expression in Table 1, the estimated lifetime provides an indication of its persistence in the troposphere. The atmospheric lifetime of E,E-2,4-hexadienal, another organic compound, with OH radicals is estimated to be about 2.6 hours, highlighting how this method is used to assess environmental persistence. researchgate.net

Scope of Chemical Transformations: Oxidation, Reduction, and Substitution Reactions

While specific studies on the oxidation of N,N'-(ethane-1,2-diyl)bis(N-methylformamide) are not extensively documented, the reactivity of the individual N-methylformamide units can be inferred from related compounds. The formyl proton is generally resistant to oxidation under standard conditions. However, the nitrogen atoms and the methyl groups could potentially be sites for oxidative transformation under harsh conditions, though such reactions are not common. The primary focus of the reactivity of this compound lies in the reduction of the amide groups and substitution reactions at the carbonyl carbon.

Selective Reduction to Amine Derivatives

The reduction of the two formamide groups in N,N'-(ethane-1,2-diyl)bis(N-methylformamide) to the corresponding amine functionalities is a synthetically useful transformation, yielding N,N,N',N'-tetramethylethylenediamine (TMEDA), a widely used chelating agent and ligand in organic synthesis. This transformation requires potent reducing agents capable of reducing the highly stable amide bond.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. The reduction with LiAlH₄ typically proceeds in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the amide, followed by the elimination of an oxygen-containing species to form an iminium ion intermediate, which is then further reduced to the amine.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), offer a milder alternative for the reduction of amides. The reaction mechanism involves the coordination of the boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride attack.

The following table summarizes typical conditions for the reduction of amides to amines, which can be applied to N,N'-(ethane-1,2-diyl)bis(N-methylformamide).

Table 1: Conditions for the Selective Reduction of Amides to Amines

Reagent Solvent Temperature Typical Reaction Time Product
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF Reflux 4-24 hours N,N,N',N'-Tetramethylethylenediamine

Nucleophilic and Electrophilic Modifications of the Amide Linkage

The amide linkage in N,N'-(ethane-1,2-diyl)bis(N-methylformamide) is susceptible to both nucleophilic and electrophilic attacks, leading to a variety of modified products.

Nucleophilic Modifications:

One of the primary nucleophilic reactions of amides is hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by either acid or base. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. umich.edulew.roumich.eduresearchgate.netarkat-usa.org The resulting tetrahedral intermediate then expels the methylamino group to form a carboxylate salt and N-methylethylenediamine after hydrolysis of both amide groups. The hydrolysis of N,N-disubstituted amides is generally slower than that of primary or secondary amides due to steric hindrance. umich.eduresearchgate.netarkat-usa.org

Another important nucleophilic reaction is N-alkylation. While the nitrogen atom in an amide is not strongly nucleophilic due to resonance delocalization of its lone pair, it can be deprotonated by a strong base to form an amidate anion, which is a potent nucleophile. This anion can then react with alkyl halides to introduce a second alkyl group on the nitrogen. mdpi.com However, in the case of N,N'-(ethane-1,2-diyl)bis(N-methylformamide), the nitrogen atoms are already substituted, making further N-alkylation challenging without quaternization.

Electrophilic Modifications:

The carbonyl oxygen of the amide group is a site of electrophilic attack. One notable example is the Vilsmeier-Haack reaction, where a substituted formamide reacts with phosphorus oxychloride (POCl₃) to form a Vilsmeier reagent, which is a potent electrophile. ijpcbs.comwikipedia.orgpcbiochemres.com In the context of N,N'-(ethane-1,2-diyl)bis(N-methylformamide), the molecule itself can act as the formamide component. The resulting Vilsmeier reagent could then react with electron-rich aromatic compounds to achieve formylation.

The following table provides examples of nucleophilic and electrophilic modifications applicable to the amide linkages in N,N'-(ethane-1,2-diyl)bis(N-methylformamide).

Table 2: Nucleophilic and Electrophilic Modifications of the Amide Linkage

Reaction Type Reagents Product Type
Basic Hydrolysis NaOH, H₂O, Heat Carboxylate salt and N-methylethylenediamine

Theoretical and Computational Studies on N,n Ethane 1,2 Diyl Bis N Methylformamide

Electronic Structure and Conformational Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical behavior. Computational methods are instrumental in elucidating these characteristics for N,N'-Ethane-1,2-diylbis(N-methylformamide).

Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods for determining the geometric and electronic properties of molecules. nih.gov These methods can be employed to predict the most stable three-dimensional arrangement of atoms in N,N'-Ethane-1,2-diylbis(N-methylformamide) by finding the minimum energy on the potential energy surface.

DFT calculations, in particular, using functionals such as B3LYP, are often used to optimize the geometry of organic molecules and predict their vibrational frequencies. mdpi.com For N,N'-Ethane-1,2-diylbis(N-methylformamide), these calculations would reveal key bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for N,N'-Ethane-1,2-diylbis(N-methylformamide) from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.35 Å
N-C (ethyl) Bond Length~1.46 Å
N-C (methyl) Bond Length~1.45 Å
O=C-N Bond Angle~122°
C-N-C (ethyl) Bond Angle~118°

These values are illustrative and based on typical bond lengths and angles for similar amide structures calculated using DFT methods.

The presence of multiple single bonds in N,N'-Ethane-1,2-diylbis(N-methylformamide) allows for a variety of possible conformations. The rotation around the central C-C bond of the ethane (B1197151) bridge and the C-N bonds of the two methylformamide groups are of particular interest. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to distinct rotational barriers. wikipedia.org

Computational studies on similar molecules, such as N-methylformamide, have shown that the energy barrier for rotation around the C-N amide bond is significant. wikipedia.org For N,N'-Ethane-1,2-diylbis(N-methylformamide), computational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify the lowest energy conformers and the transition states that separate them. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for understanding the detailed mechanisms of chemical reactions, including the synthesis of N,N'-Ethane-1,2-diylbis(N-methylformamide).

The synthesis of N,N'-Ethane-1,2-diylbis(N-methylformamide) likely involves the reaction of N,N'-dimethylethylenediamine with a formylating agent. Computational methods can be used to model this reaction and elucidate the mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

In reactions where multiple products can be formed, computational chemistry can be used to predict the branching ratios and selectivity. This is achieved by comparing the activation energies for the different reaction pathways. The pathway with the lower activation energy will be kinetically favored and will lead to the major product.

For the synthesis of N,N'-Ethane-1,2-diylbis(N-methylformamide), this could involve assessing the likelihood of mono- versus di-formylation, or the potential for side reactions. By understanding the factors that control the selectivity, reaction conditions can be optimized to maximize the yield of the desired product.

Molecular Modeling of Intermolecular Interactions relevant to its Chemical Behavior

The way in which molecules of N,N'-Ethane-1,2-diylbis(N-methylformamide) interact with each other and with other molecules is crucial to its physical and chemical properties. Molecular modeling techniques, such as molecular dynamics simulations, can be used to study these intermolecular interactions.

The N,N'-Ethane-1,2-diylbis(N-methylformamide) molecule has several features that will govern its intermolecular interactions. The carbonyl oxygen atoms are hydrogen bond acceptors, while the polar N-C=O groups will lead to dipole-dipole interactions. The ethyl and methyl groups provide regions for van der Waals interactions.

Molecular dynamics simulations, using appropriate force fields, can model the behavior of a large number of these molecules over time. This can provide information on properties such as density, viscosity, and solvation characteristics. These simulations can also shed light on how the molecule might interact with other chemical species, which is important for understanding its behavior in different chemical environments.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of n,n'-Ethane-1,2-diylbis(n-methylformamide). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of n,n'-Ethane-1,2-diylbis(n-methylformamide) is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the presence of amide bonds, rotational isomers (rotamers) may be observed, leading to a more complex spectrum than might be initially anticipated. The key expected resonances are:

Formyl Protons (-CHO): These protons would likely appear as distinct singlets, potentially showing different chemical shifts for cis and trans rotamers relative to the C-N bond.

N-Methyl Protons (N-CH₃): Similar to the formyl protons, the N-methyl groups would also give rise to singlets, with their chemical shifts being sensitive to the rotational isomerism.

Ethylene (B1197577) Bridge Protons (-CH₂-CH₂-): The protons of the ethane-1,2-diyl bridge would likely appear as a singlet or a more complex multiplet, depending on the conformational flexibility of the molecule and the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom:

Carbonyl Carbons (C=O): These would be found in the characteristic downfield region for amide carbonyls.

N-Methyl Carbons (N-CH₃): These would appear in the aliphatic region of the spectrum.

Ethylene Bridge Carbons (-CH₂-CH₂-): These carbons would also resonate in the aliphatic region.

The precise chemical shifts in both ¹H and ¹³C NMR are influenced by the solvent and temperature, which can affect the equilibrium between different rotamers.

In a research context, NMR is invaluable for monitoring the synthesis of n,n'-Ethane-1,2-diylbis(n-methylformamide), for example, in the N-formylation of N,N'-dimethylethylenediamine. By acquiring spectra at different time points, the disappearance of reactant signals and the appearance of product peaks can be tracked, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on the analysis of similar structures and functional groups. Actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Formyl (-CHO)8.0 - 8.2162 - 164Singlet
N-Methyl (N-CH₃)2.8 - 3.030 - 35Singlet
Ethylene (-CH₂CH₂-)3.4 - 3.645 - 50Singlet/Multiplet

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of n,n'-Ethane-1,2-diylbis(n-methylformamide). When coupled with a mass spectrometer (GC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis.

In a typical GC analysis, a sample of the compound is vaporized and passed through a chromatographic column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification under a specific set of experimental conditions. A pure sample of n,n'-Ethane-1,2-diylbis(n-methylformamide) will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, which could be starting materials, byproducts, or degradation products.

When the GC is coupled to a mass spectrometer, the molecules eluting from the column are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The mass spectrum serves as a molecular fingerprint. For n,n'-Ethane-1,2-diylbis(n-methylformamide) (molar mass: 144.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 144. The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the cleavage of the amide and C-C bonds.

GC-MS is particularly useful in monitoring the synthesis of the compound, allowing researchers to identify intermediates and byproducts, thus gaining a deeper understanding of the reaction mechanism.

Interactive Data Table: Expected GC-MS Fragmentation Data

m/z Value Possible Fragment Ion Structural Origin
144[C₆H₁₂N₂O₂]⁺Molecular Ion (M⁺)
115[M - CHO]⁺Loss of a formyl group
72[CH₃N(CHO)CH₂]⁺Cleavage of the ethylene bridge
58[CH₃NHCH₂]⁺Further fragmentation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, causing vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular functional groups. For n,n'-Ethane-1,2-diylbis(n-methylformamide), key absorption bands would include:

C=O Stretching: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of the amide I band.

C-N Stretching: This vibration would likely appear in the range of 1400-1450 cm⁻¹.

C-H Stretching and Bending: Vibrations from the methyl and ethylene groups would be observed in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For n,n'-Ethane-1,2-diylbis(n-methylformamide), Raman spectroscopy could provide further insights into the carbon backbone and the symmetry of the molecule.

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
C=O Stretch (Amide I)1650 - 16801650 - 1680Strong (IR), Medium (Raman)
C-H Stretch2850 - 30002850 - 3000Medium-Strong
C-N Stretch1400 - 14501400 - 1450Medium
CH₂ Bend1450 - 14701450 - 1470Medium

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For n,n'-Ethane-1,2-diylbis(n-methylformamide), single-crystal XRD analysis can provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Research has reported the unexpected formation of co-crystals of theophylline (B1681296) and N,N'-(ethane-1,2-diyl)diformamide during a solvothermal reaction. The crystal structure of this co-crystal was determined by single-crystal X-ray diffraction. bas.bg

The analysis revealed that the co-crystal belongs to the triclinic space group P-1. The unit cell parameters were determined to be:

a = 6.7437(8) Å

b = 8.7847(14) Å

c = 9.4656(15) Å

α = 91.825(13)°

β = 103.313(12)°

γ = 98.054(12)°

In this co-crystal structure, the n,n'-Ethane-1,2-diylbis(n-methylformamide) molecule participates in intermolecular hydrogen bonds with theophylline molecules, which stabilizes the crystal lattice. bas.bg This type of structural information is invaluable for understanding the solid-state properties of the compound and its potential to form complexes with other molecules.

Interactive Data Table: Crystallographic Data for the Co-crystal with Theophylline bas.bg

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7437(8)
b (Å)8.7847(14)
c (Å)9.4656(15)
α (°)91.825(13)
β (°)103.313(12)
γ (°)98.054(12)

Advanced Spectroscopic Techniques for Studying Molecular Interactions

Beyond basic structural characterization, advanced spectroscopic techniques can be employed to study the molecular interactions of n,n'-Ethane-1,2-diylbis(n-methylformamide) with other molecules or materials. These studies are crucial for understanding its behavior in solution and its potential applications.

Techniques such as two-dimensional NMR (2D-NMR), including COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, especially in cases of complex spectra due to rotamers.

Furthermore, spectroscopic methods like UV-Visible and fluorescence spectroscopy could be used to study interactions with chromophoric or fluorophoric molecules. Changes in the absorption or emission spectra upon addition of n,n'-Ethane-1,2-diylbis(n-methylformamide) can provide information on binding affinities and the nature of the interaction. While specific studies on the molecular interactions of this compound are not widely reported, the techniques employed for similar formamides, such as studying their interactions with biomolecules, could be readily applied.

Applications of N,n Ethane 1,2 Diyl Bis N Methylformamide in Advanced Chemical Systems

Development of Liquid Organic Hydrogen Carrier (LOHC) Systems

N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) has been identified as a key component in a promising LOHC system, where it functions as the hydrogen-lean carrier. This system, which also involves N,N'-dimethylethylenediamine (DMEDA) and methanol (B129727) as the hydrogen-rich components, offers a reversible method for hydrogen storage with a theoretical hydrogen capacity of 5.3 wt%.

Design Principles for N,N'-(Ethane-1,2-diyl)bis(N-methylformamide)-Based Hydrogen Storage

The design of this LOHC system is predicated on the reversible chemical transformation between the hydrogen-rich and hydrogen-lean forms. The fundamental principle revolves around the catalytic dehydrogenation of a mixture of N,N'-dimethylethylenediamine and methanol to produce N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) and hydrogen gas. Conversely, the hydrogenation of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) regenerates the hydrogen-rich components.

The selection of this specific pair is guided by several key thermodynamic and kinetic considerations. The introduction of nitrogen atoms into the organic hydride structure is known to lower the dehydrogenation temperature compared to purely carbocyclic aromatic LOHC systems. The enthalpy of the hydrogenation/dehydrogenation reaction is a critical parameter; an ideal LOHC is expected to have a hydrogenation enthalpy that is not excessively high to facilitate the endothermic hydrogen release at moderate temperatures. While specific thermodynamic data for this system is still under extensive investigation, the general principles of LOHC design suggest that the energetics of the diamide (B1670390)/diamine-methanol interconversion are favorable for a reversible hydrogen storage cycle.

Catalytic Systems for Efficient Hydrogenation/Dehydrogenation Cycles

The efficiency of the hydrogenation and dehydrogenation cycles is critically dependent on the catalyst employed. Research has focused on the development of both noble and non-noble metal-based catalysts to facilitate these transformations under mild conditions.

For the dehydrogenative coupling of N,N'-dimethylethylenediamine and methanol to form N,N'-(Ethane-1,2-diyl)bis(N-methylformamide), both manganese and ruthenium-based catalysts have shown significant activity. A notable advancement is the use of a non-noble metal manganese pincer complex, which catalyzes the acceptorless dehydrogenative coupling of amines and methanol to form formamides. This development is crucial for the economic viability and sustainability of the LOHC system. Mechanistic studies suggest that these reactions proceed through a metal-ligand cooperative pathway.

Ruthenium-based pincer complexes have also demonstrated high efficiency in the dehydrogenation of methanol and the N-formylation of amines, which are key steps in the hydrogen release process of this LOHC system. The catalytic cycle is believed to involve the activation of methanol and the subsequent transfer of hydrogen atoms.

The reverse reaction, the hydrogenation of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) back to N,N'-dimethylethylenediamine and methanol, is also a critical part of the cycle. The same or similar catalytic systems are being investigated for their ability to efficiently catalyze this hydrogen uptake step, aiming for a fully reversible and efficient LOHC system.

Performance Evaluation and Cycling Stability of LOHC Materials

The long-term performance and stability of LOHC materials are paramount for their practical application. Key performance indicators include the rate of hydrogen release and uptake, the ability to undergo numerous hydrogenation-dehydrogenation cycles without significant degradation, and the purity of the released hydrogen.

Ongoing research is focused on optimizing the reaction conditions and catalyst design to enhance the cycling stability of this diamide-diamine based LOHC system. The goal is to minimize degradation and ensure a long operational lifetime, which is essential for the widespread adoption of this technology for hydrogen storage and transport.

Role as a Synthetic Building Block in Complex Molecule Construction

Beyond its application in LOHC systems, the unique chemical structure of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) presents opportunities for its use as a synthetic building block in the construction of more complex molecules and functional materials.

Precursor Chemistry for Functional Materials and Specialty Chemicals

The presence of two amide functionalities within the molecule makes it a potential precursor for the synthesis of various polymers and specialty chemicals. For instance, the hydrolysis of the formamide (B127407) groups could yield the corresponding diamine, N,N'-dimethylethylenediamine, which is a valuable monomer in its own right for the synthesis of polyamides and other polymers.

Furthermore, the reactivity of the amide groups themselves can be exploited. While direct polymerization of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) has not been extensively reported, its structural motif is analogous to other diamides that are used in the synthesis of high-performance polymers. The ethane-1,2-diyl linker provides a flexible segment that can be incorporated into polymer backbones to tailor their physical and chemical properties.

Derivatization Strategies for Novel Chemical Entities

The chemical modification of N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) can lead to the creation of novel chemical entities with tailored properties. Derivatization strategies could target the amide functionalities or the N-methyl groups.

Reduction of the formamide groups would lead to the corresponding diamine, offering a pathway to a different class of compounds. The nitrogen atoms, once liberated from the formyl groups, could be further functionalized through alkylation, arylation, or other reactions to introduce new chemical moieties.

While specific derivatization strategies for N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) are not yet widely documented in the scientific literature, the fundamental reactivity of the formamide group suggests numerous possibilities for its transformation into other functional groups, thereby expanding its utility as a versatile building block in organic synthesis.

Extensive searches using various synonyms for the compound, including "N,N'-bis(methylformamide)ethane," "N,N'-dimethyl-N,N'-ethylenediformamide," "N,N'-diformyl-N,N'-dimethylethylenediamine," and its CAS number (6632-41-3), did not yield any publications that describe the synthesis, structural characterization, or catalytic activity of its metal complexes.

The scientific community has explored a wide range of bidentate N-donor ligands, including various diamine and Schiff base derivatives, for their utility in forming coordination complexes and as catalysts in numerous chemical transformations. However, it appears that N,N'-Ethane-1,2-diylbis(N-methylformamide) has not been a focus of such research to date.

Consequently, there are no detailed research findings, data on metal complex formation, or catalytic performance metrics to report for this specific chemical compound. The absence of such information in the scientific literature prevents the creation of the requested detailed article section with accompanying data tables.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of n,n'-Ethane-1,2-diylbis(n-methylformamide) is a candidate for such improvements. Traditional methods for amide synthesis often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles are now guiding the development of more sustainable alternatives.

Key areas of innovation include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and eco-friendly approach. nih.govnih.govrsc.org Nitrile hydratase enzymes, for instance, have shown promise in the hydration of nitriles to amides under mild conditions. nih.gov Research into enzymes capable of facilitating the N-formylation of diamines could lead to a greener synthesis route for n,n'-Ethane-1,2-diylbis(n-methylformamide).

Solvent-Free or Green Solvent Reactions: Minimizing or replacing hazardous organic solvents is a cornerstone of green chemistry. Investigations into solvent-free reaction conditions or the use of greener alternatives like water or bio-based solvents are anticipated to reduce the environmental footprint of this compound's production.

Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. Exploring these technologies for the formylation of N,N'-dimethylethylenediamine could lead to more efficient and sustainable production.

Green Synthesis ApproachPotential Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced byproducts. nih.govnih.gov
Solvent-Free ReactionsReduced waste, lower environmental impact, simplified purification.
Microwave-Assisted SynthesisFaster reaction rates, lower energy consumption.

Deeper Understanding of Reaction Mechanisms at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the formation of n,n'-Ethane-1,2-diylbis(n-methylformamide) is crucial for optimizing its synthesis and controlling its properties. Modern computational and experimental techniques are enabling researchers to probe these mechanisms at an unprecedented level of detail.

Future research in this area is expected to focus on:

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways for the N-formylation of amines. acs.org These models can help identify transition states, intermediates, and the energetic barriers associated with different mechanistic routes, providing insights that can guide the design of more efficient catalytic systems.

In-situ Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time. nih.govacs.org This allows for the direct observation of intermediates and can provide valuable data to validate and refine proposed reaction mechanisms. For instance, in-situ FTIR has been used to study the electrochemical N-formylation of amines, revealing different reaction pathways. acs.org

Kinetic Studies: Detailed kinetic studies can elucidate the rate-determining steps of the reaction and the influence of various parameters such as temperature, pressure, and catalyst concentration. This information is vital for process optimization and scale-up.

Exploration of Novel Applications Beyond Hydrogen Storage

While research into hydrogen storage remains relevant, the unique molecular structure of n,n'-Ethane-1,2-diylbis(n-methylformamide) suggests its potential for a broader range of applications. The presence of two amide groups within a flexible ethane (B1197151) linker opens up possibilities in materials science and coordination chemistry.

Emerging areas of application may include:

Polymer Chemistry: Bis-amides are known building blocks for poly(ester amide)s and other polymers. rsc.orgresearchgate.net The properties of n,n'-Ethane-1,2-diylbis(n-methylformamide) could be leveraged in the synthesis of novel polymers with tailored thermal and mechanical properties.

Coordination Chemistry: The amide functional groups can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). acs.orgnih.govrsc.org The resulting materials could have applications in catalysis, gas separation, and sensing.

Electrolyte Additives: The polarity and coordinating ability of the amide groups suggest that n,n'-Ethane-1,2-diylbis(n-methylformamide) could be investigated as an additive in battery electrolytes to enhance performance and stability. researchgate.netnih.gov

Potential Application AreaRationale
Polymer SynthesisCan act as a monomer to create novel polyamides or poly(ester amide)s. rsc.org
Coordination ChemistryAmide groups can coordinate with metal ions to form functional materials. acs.orgrsc.org
Electrolyte AdditivesPotential to improve the performance and stability of batteries. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of molecules and materials.

For n,n'-Ethane-1,2-diylbis(n-methylformamide), AI and ML could be applied in several ways:

Catalyst Design and Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal catalyst and reaction conditions for the synthesis of amides, including n,n'-Ethane-1,2-diylbis(n-methylformamide). rsc.orgpku.edu.cnaiche.orgresearchgate.netbeilstein-journals.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Prediction of Material Properties: AI models can be developed to predict the physical and chemical properties of n,n'-Ethane-1,2-diylbis(n-methylformamide) and its derivatives. scitechdaily.com This would allow for the virtual screening of large numbers of related compounds to identify candidates with desirable characteristics for specific applications.

Discovery of Novel Applications: By analyzing large datasets of chemical structures and their known applications, AI could identify novel potential uses for n,n'-Ethane-1,2-diylbis(n-methylformamide) that have not yet been explored experimentally. This could lead to breakthroughs in areas such as materials science, electronics, and pharmaceuticals. scitechdaily.cominnovations-report.com

The integration of these advanced research avenues promises to unlock the full potential of n,n'-Ethane-1,2-diylbis(n-methylformamide), paving the way for more sustainable production, a deeper fundamental understanding of its chemistry, and the discovery of innovative applications.

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